molecular formula C14H19BrN2O5 B2929350 tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate CAS No. 1707714-76-8

tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate

Cat. No.: B2929350
CAS No.: 1707714-76-8
M. Wt: 375.219
InChI Key: HSNAALPBDQURFA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate is a synthetic organic compound with the molecular formula C14H19BrN2O5. It is characterized by the presence of a tert-butyl carbamate group, a bromo-nitrophenoxy moiety, and a propyl linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate typically involves multiple steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable phenol derivative with a bromoalkane to introduce the bromo-nitrophenoxy group.

    Carbamate Formation: The intermediate product is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of new derivatives with different substituents on the phenoxy ring.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial studies, it may disrupt bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl 3-bromopropylcarbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Uniqueness

tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate is unique due to the presence of both bromo and nitro groups on the phenoxy ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNAALPBDQURFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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